molecular formula C6H6N2O2 B1316520 Methyl pyridazine-3-carboxylate CAS No. 34253-02-6

Methyl pyridazine-3-carboxylate

Cat. No.: B1316520
CAS No.: 34253-02-6
M. Wt: 138.12 g/mol
InChI Key: ITMAHDJHOXDZEL-UHFFFAOYSA-N
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Description

Methyl pyridazine-3-carboxylate (CAS: 2166-24-7) is a heterocyclic ester featuring a pyridazine ring substituted with a methoxycarbonyl group at the 3-position. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds and coordination complexes. Its synthesis often involves palladium-catalyzed alkoxycarbonylation of pyridazine triflates, a method noted for mild conditions and high efficiency . The compound has been utilized in the synthesis of 6-alkylamino derivatives via nucleophilic substitution reactions and as a ligand in lithium coordination chemistry, forming hydrogen-bonded networks in crystal structures .

Preparation Methods

Preparation via Oxidation of Tetrahydropyridazine Intermediates

One well-established method involves the oxidation of 2,3,4,5-tetrahydropyridazine derivatives to yield methyl pyridazine-3-carboxylate. The process typically starts with the formation of a 1,4-dihydropyridazine intermediate through acid-catalyzed cyclocondensation, followed by oxidation using cerium ammonium nitrate (CAN) or similar oxidants.

  • Key steps:

    • Acid-catalyzed cyclocondensation of hydrazine derivatives forms a 1,4-dihydropyridazine intermediate.
    • Oxidation with CAN in methanolic solution converts the intermediate to this compound.
  • Yields and conditions:

    • Oxidation yields range from 70% to 98%, depending on the substrate and conditions.
    • The reaction proceeds smoothly under mild conditions, often at room temperature.
  • Spectral data:

    • Characterization includes IR, 1H NMR, and mass spectrometry confirming the structure.
Run Starting Material Oxidant Solvent Yield (%)
4 2,3,4,5-tetrahydropyridazine CAN MeOH 70
5 1,4-dihydropyridazine derivative CAN MeOH 98

This method is supported by detailed spectral and analytical data confirming the formation of this compound with high purity and yield.

One-Pot Three-Component Synthesis from β-Ketoesters, Arylglyoxals, and Hydrazine

A novel and efficient approach involves a one-pot, three-component reaction combining β-ketoesters, arylglyoxals, and hydrazine hydrate in aqueous media to synthesize alkyl 6-aryl-3-methylpyridazine-4-carboxylates, closely related to this compound derivatives.

  • Reaction conditions:

    • Room temperature stirring in water.
    • Hydrazine hydrate added in excess to promote cyclization.
    • Reaction time: 30–60 minutes.
  • Mechanism:

    • Enolate formation from β-ketoester attacks arylglyoxal.
    • Intermediate 3-hydroxy-1,4-dicarbonyl compound forms.
    • Cyclization with hydrazine leads to pyridazine ring formation with elimination of water molecules.
  • Advantages:

    • Environmentally friendly (water as solvent).
    • Mild conditions without need for metal catalysts or acidic media.
    • High yields (70–97%) reported.
Entry β-Ketoester Arylglyoxal Substituent Product Yield (%)
21 Methyl 4-Chlorophenyl 70
22 Methyl 3,4-Dimethoxyphenyl 97
23 t-Butyl Phenyl 85

This method offers a straightforward and scalable route to this compound analogs and has been validated by NMR, IR, and elemental analysis.

Coupling of Aryldiazonium Salts with Diethyl 2-Cyano-3-Methylglutaconate

Another synthetic route involves the coupling of aryldiazonium salts with diethyl 2-cyano-3-methylglutaconate to form pyridazine derivatives, which can be further transformed into this compound derivatives.

  • Procedure:

    • Aryldiazonium chloride solution is added gradually to a chilled ethanolic solution of diethyl 2-cyano-3-methylglutaconate and sodium acetate.
    • The intermediate undergoes cyclization with ethanol elimination to form the pyridazine ring.
    • Subsequent reactions with cinnamonitriles or other reagents can modify the pyridazine core.
  • Reaction conditions:

    • Temperature: 0 °C during coupling.
    • Reflux for subsequent transformations.
  • Characterization:

    • FTIR, 1H-NMR, 13C-NMR, and mass spectrometry confirm the structure.
Compound Yield (%) Key Spectral Features (IR cm⁻¹) Notes
3a-e Moderate 3464 (NH2), 2207 (CN), 1714 (C=O) Pyridazine-5-carbonitrile derivatives

This method is useful for preparing substituted methyl pyridazine-3-carboxylates and related compounds with diverse functional groups.

Fischer Esterification of Pyridazine-3-Carboxylic Acid Derivatives

This compound can also be prepared by Fischer esterification of the corresponding pyridazine-3-carboxylic acid.

  • Typical procedure:

    • Dissolve pyridazine-3-carboxylic acid in ethanol.
    • Add catalytic sulfuric acid.
    • Heat under reflux to promote esterification.
  • Example:

    • 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid converted to methyl ester.
  • Advantages:

    • Straightforward and classical esterification method.
    • High purity esters obtained.

This method is often used as a final step after constructing the pyridazine ring system.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Yield Range (%) Notes
1 Tetrahydropyridazine derivatives CAN oxidation in MeOH 70–98 Acid-catalyzed cyclocondensation + oxidation
2 β-Ketoesters, arylglyoxals, hydrazine One-pot, aqueous, room temp 70–97 Environmentally friendly, metal-free
3 Aryldiazonium salts, diethyl 2-cyano-3-methylglutaconate Ethanol, sodium acetate, 0 °C Moderate Versatile for substituted derivatives
4 Pyridazine-3-carboxylic acid Fischer esterification (EtOH, H2SO4) High Classical esterification step

Chemical Reactions Analysis

Types of Reactions: Methyl pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridazine-3-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridazine-3-carboxylic acid.

    Reduction: Pyridazine-3-methanol.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1. Antibacterial Properties

Methyl pyridazine-3-carboxylate and its derivatives have demonstrated notable antibacterial activity. For instance, a study on 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid revealed significant effectiveness against both gram-positive and gram-negative bacteria, suggesting potential use as antibacterial agents in clinical settings.

2. Anticonvulsant and Antihypertensive Effects

Certain derivatives of this compound have shown promise in neurological and cardiovascular applications. For example, 3,6-dialkoxy-pyridazines exhibited anticonvulsant properties, while 3,6-dihydrazino-pyridazine was noted for its blood pressure-lowering effects, indicating potential therapeutic uses in treating epilepsy and hypertension.

3. Anti-inflammatory Activities

Research has highlighted the anti-inflammatory potential of this compound derivatives. Ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates were found to inhibit prostaglandin biosynthesis, showcasing their capability to alleviate inflammation-related conditions.

Herbicidal Applications

This compound derivatives have also been explored for their herbicidal properties. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibited significant herbicidal activities in various tests, indicating their potential utility in agricultural practices for weed management.

Case Study 1: Antibacterial Activity

A study conducted by Nagawade et al. (2005) investigated the antibacterial efficacy of methyl pyridazine derivatives against a range of bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative antibacterial agents.

Case Study 2: Anti-inflammatory Effects

Abignente et al. (1992) evaluated the anti-inflammatory properties of ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates in animal models. The findings demonstrated a significant reduction in inflammation markers, supporting the compound's therapeutic potential for inflammatory diseases.

Data Tables

Application Area Compound/Derivative Activity/Effect Reference
Antibacterial1-Aryl-1,4-dihydro-4-oxo derivativesEffective against gram-positive/negativeNagawade et al., 2005
Anticonvulsant3,6-Dialkoxy-pyridazinesExhibited anticonvulsant propertiesDruey et al., 1954
Anti-inflammatoryEthyl 2-methylimidazo derivativesInhibited prostaglandin biosynthesisAbignente et al., 1992
Herbicidal3-N-substituted amino derivativesSignificant herbicidal activityXu et al., 2008

Mechanism of Action

The mechanism of action of methyl pyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Substituents/Modifications Key Characteristics References
Methyl pyridazine-3-carboxylate 2166-24-7 -COOCH₃ at position 3 Precursor for alkylamino derivatives; used in coordination chemistry
Dimethyl pyridazine-3,6-dicarboxylate 64210-57-7 -COOCH₃ at positions 3 and 6 Diester with enhanced reactivity for cross-coupling reactions
Ethyl pyridazine-3-carboxylate 1126-10-9 -COOCH₂CH₃ at position 3 Higher lipophilicity; used in lab-scale synthesis (purity: 97%)
Methyl 6-chloropyridazine-3-carboxylate 65202-50-8 -Cl at position 6, -COOCH₃ at 3 Electron-withdrawing Cl enhances nucleophilic substitution reactivity
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate - -N-piperidine at 6, -COOCH₃ at 3 Bioactive derivative (discontinued due to unspecified reasons; purity ≥95%)

Physicochemical and Commercial Data

Property This compound Ethyl Pyridazine-3-Carboxylate Methyl 6-Chloro Derivative
Molecular Weight (g/mol) 139.11 152.15 173.57
Purity (Commercial) ≥95% (Lab-grade) 97% ≥95%
Price (1g) Inquire-based pricing Inquire-based pricing Not disclosed
Key Applications Coordination chemistry, synthesis intermediates Lab-scale synthesis Drug discovery intermediates

Biological Activity

Methyl pyridazine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and autoimmune diseases. This article synthesizes current research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. The carboxylate group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Biological Activity Overview

  • Anticancer Activity :
    • A series of studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with 3,6-disubstituted pyridazines showed potent activity against breast cancer cell lines (T-47D and MDA-MB-231), inducing apoptosis and causing cell cycle arrest at the G2/M phase. The most effective derivatives exhibited IC50 values as low as 20.1 nM against cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy .
    • Case Study : In vitro assays revealed that treatment with specific pyridazine derivatives led to a notable increase in apoptotic cells, with T-47D cells showing an increase from 0.81% to 11.36% in early apoptosis after treatment .
  • Inhibition of TYK2 :
    • Recent studies have identified methyl pyridazine-3-carboxamide derivatives as potent inhibitors of tyrosine kinase 2 (TYK2), which plays a crucial role in mediating inflammatory responses linked to autoimmune diseases. Compound 30 demonstrated superior inhibition of STAT3 phosphorylation compared to standard treatments, indicating its potential as a therapeutic agent .
    • Pharmacokinetics : These compounds exhibited favorable pharmacokinetic profiles, showing good oral bioavailability and stability in liver microsomal assays, which are essential for drug development .

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Modifications at various positions on the pyridazine ring can enhance or diminish their efficacy:

CompoundModificationBiological ActivityIC50 (nM)
11l3,6-disubstitutedAnticancer (CDK2 inhibitor)20.1
30N-(methyl-d3) substitutionTYK2 inhibitor (STAT3 phosphorylation)Not specified
24Various substituentsAutoimmunity treatment potentialNot specified

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and alterations in mitochondrial membrane potential, leading to cell death in cancer cells.
  • Inhibition of Kinase Activity : By targeting specific kinases like CDK2 and TYK2, these compounds can disrupt critical signaling pathways involved in cell proliferation and inflammation.

Q & A

Q. What synthetic methodologies are commonly employed for preparing methyl pyridazine-3-carboxylate derivatives in medicinal chemistry?

This compound derivatives are synthesized via alkylation, cyclization, or coupling reactions. For instance, alkylation of the pyridazine core with cesium carbonate in N,N-dimethylformamide (DMF) at 80°C enables efficient substitution . Cyclization reactions, such as refluxing with diethyl oxomalonate in methanol under nitrogen for 72 hours, yield pyrimido[4,5-c]pyridazine derivatives . Coupling with trifluoromethyl or iodophenyl groups (e.g., using 1,1,1-trifluoro-4-iodobutane) introduces functional diversity . Characterization relies on LCMS (m/z values) and HPLC retention times (e.g., SMD-TFA conditions) .

Q. How can regioselectivity be controlled during alkylation of this compound?

Regioselectivity is influenced by steric effects, solvent choice, and temperature. For example, bulky substituents (e.g., 2,4-dimethoxyphenylmethyl) direct alkylation to the pyridazine nitrogen, while polar aprotic solvents like DMF stabilize transition states . Optimization of cesium carbonate as a base at 80°C minimizes side reactions, achieving >90% yield in some cases . Column chromatography (ethyl acetate/hexane gradients) purifies regioisomers .

Q. What analytical techniques validate the stereochemistry of this compound derivatives?

X-ray crystallography resolves absolute configurations (e.g., the 4aR stereochemistry in pyrrolo[1,2-b]pyridazine derivatives) . NMR spectroscopy (e.g., 1H^1H-NMR in DMSO-d6) confirms substituent positions through coupling patterns and integration . For coordination complexes, crystallography reveals distorted tetrahedral geometries around Li(I) ions chelated by pyridazine-3-carboxylate ligands .

Q. How should researchers address contradictory LCMS and NMR data during characterization?

Contradictions may arise from adduct formation (e.g., sodium or ammonium ions in LCMS) or solvent residues in NMR. Cross-validation with HPLC retention times (e.g., 1.05 minutes under SMD-TFA50 ) and high-resolution mass spectrometry (HRMS) clarifies molecular ions. Repetition under anhydrous conditions and deuterated solvents minimizes artifacts .

Q. What role does this compound play in enzyme inhibitor design?

It serves as a scaffold for dihydropteroate synthase (DHPS) inhibitors. Substitutions at the 5- and 7-positions with amino groups enhance binding to the enzyme active site, as demonstrated in pyrimido[4,5-c]pyridazine derivatives . Fluorinated analogs (e.g., trifluoromethyl groups) improve metabolic stability .

Q. How can cyclization reactions involving this compound be optimized for higher yields?

Prolonged reflux (72 hours) under inert atmospheres (nitrogen) and stoichiometric control of reagents (e.g., diethyl oxomalonate) improve yields to ~44% . Anhydrous solvents prevent hydrolysis, while silica gel chromatography isolates products with ≥97% purity .

Q. What structural insights do crystallographic studies provide on pyridazine-3-carboxylate metal complexes?

Pyridazine-3-carboxylate acts as a bidentate ligand, forming catenated ribbons with Pb(II) via bridging carboxylate oxygens . In Li(I) complexes, it adopts a distorted tetrahedral geometry stabilized by hydrogen bonds between aqua ligands and carboxylate oxygens . These insights guide the design of coordination polymers for catalytic applications.

Q. Which chromatographic methods ensure purity of this compound derivatives?

Silica gel column chromatography with ethyl acetate/hexane gradients (0–80%) effectively separates intermediates . Reverse-phase HPLC (e.g., SMD-TFA05 conditions) confirms ≥95% purity for final compounds .

Q. What factors influence the stability of this compound derivatives during storage?

Stability is compromised by hydrolysis in acidic/basic conditions. Storage at −20°C in anhydrous DMF or DMSO under nitrogen prevents degradation . Light-sensitive derivatives require amber vials .

Q. How can pharmacokinetic properties of this compound derivatives be enhanced?

Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) improves aqueous solubility . Fluorination (e.g., trifluoromethyl) reduces metabolic clearance . In vitro ADMET assays (e.g., CYP450 inhibition screening) prioritize candidates with favorable GI absorption and BBB penetration .

Properties

IUPAC Name

methyl pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6(9)5-3-2-4-7-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMAHDJHOXDZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515076
Record name Methyl pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34253-02-6
Record name Methyl pyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl pyridazine-3-carboxylate
Methyl pyridazine-3-carboxylate
Methyl pyridazine-3-carboxylate

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